molecular formula C9H14O B14568462 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol CAS No. 61753-70-6

3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol

Cat. No.: B14568462
CAS No.: 61753-70-6
M. Wt: 138.21 g/mol
InChI Key: GRSMFFPULFUROL-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol is an organic compound characterized by its unique structure, which includes both an allyl group and a diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol can be achieved through several methods. One common approach involves the reduction of propynyl halides to form allenic alcohols . This method typically requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction techniques, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The allyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the allyl and diene groups, which can participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-ol: A simpler allyl alcohol with similar reactivity but lacking the diene system.

    Hexa-3,4-dien-1-ol: An allenic alcohol with a similar diene structure but different substituents.

    Prop-2-yn-1-ol: An alkyne alcohol with different reactivity due to the presence of a triple bond.

Uniqueness

3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol is unique due to its combination of an allyl group and a diene system, which imparts distinct reactivity and potential for diverse applications in synthesis and industry.

Properties

CAS No.

61753-70-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-3-5-9(6-4-2)7-8-10/h3,6,9-10H,1-2,5,7-8H2

InChI Key

GRSMFFPULFUROL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCO)C=C=C

Origin of Product

United States

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